
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide”, can be confirmed by elemental analyses and spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be analyzed using various techniques. For instance, FT-IR spectroscopy can provide information about functional groups present in the molecule .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and play a significant role in the pharmaceutical industry. The compound “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” can be used as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals and alkaloids.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety. This includes the development of new compounds with promising cytotoxic effects against different cancer cell lines and the potential to act as multi-targeted kinase inhibitors and apoptosis inducers .
Antioxidant Activity
Piperidine derivatives synthesized from “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” can exhibit antioxidant properties. These properties are typically evaluated using methods like the DPPH (2,2-diphenylpicrylhydrazyl) assay, where the IC50 values of the derivatives can be compared to known antioxidants such as ascorbic acid .
Anti-Cancer Properties
Some piperidine derivatives have shown significant activity against various enzymes that are relevant in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. These compounds can induce cell cycle arrest and apoptosis in cancer cells, which is a desirable feature for anti-cancer drugs .
Apoptosis Induction
The ability to induce apoptosis is a valuable trait in the development of anti-cancer therapies. Piperidine derivatives from “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” may increase the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Tyrosine Kinase Inhibition
Tyrosine kinases are important targets in cancer therapy. Piperidine derivatives can act as tyrosine kinase inhibitors, potentially improving therapeutic outcomes in cancer treatment. The structural features of “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” derivatives may allow for the development of compounds with enhanced potency and selectivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-7(11)5-8(12)3-2-4-10-6-8/h10,12H,2-6H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKKWPDEQCRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

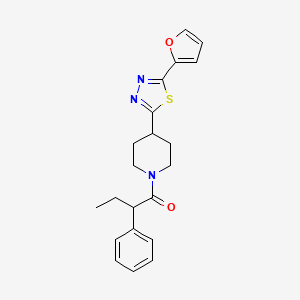
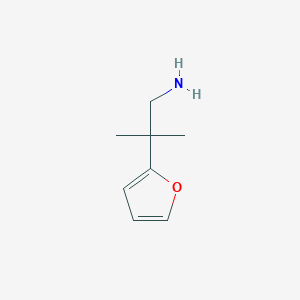
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)

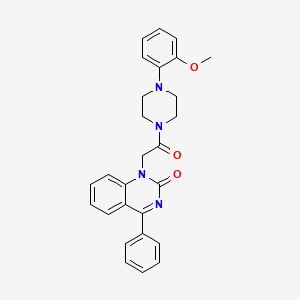
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)
![4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2950599.png)

![4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]-amino}benzoic acid](/img/structure/B2950602.png)
![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)

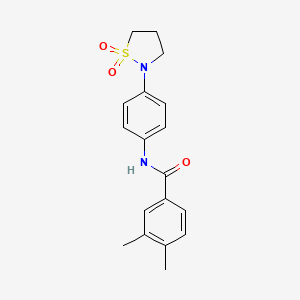
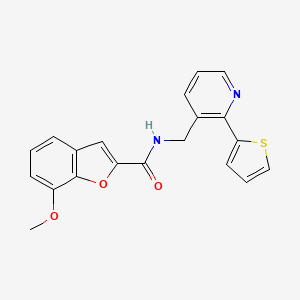
![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)